molecular formula C13H9BrClNO2 B13679116 N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide

N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide

Cat. No.: B13679116
M. Wt: 326.57 g/mol
InChI Key: FOIKPEOZUGIBSR-UHFFFAOYSA-N
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Description

N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide is a chemical compound with the molecular formula C13H9BrClNO2 and a molecular weight of 326.57 g/mol . This compound is characterized by the presence of a formamide group attached to a phenyl ring substituted with bromine and chlorine atoms, as well as a phenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide typically involves the reaction of 2-bromophenol with 5-chloro-2-nitroaniline, followed by reduction and formylation steps . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for the reduction step. The formylation step can be achieved using formic acid or formic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The formamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

    Reduction: N-[2-(2-Bromophenoxy)-5-chlorophenyl]amine.

    Oxidation: Quinone derivatives of the phenoxy group.

Scientific Research Applications

N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the bromine and chlorine atoms may participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Chlorophenoxy)-5-bromophenyl]formamide
  • N-[2-(2-Fluorophenoxy)-5-chlorophenyl]formamide
  • N-[2-(2-Iodophenoxy)-5-chlorophenyl]formamide

Uniqueness

N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide is unique due to the specific combination of bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both halogens can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C13H9BrClNO2

Molecular Weight

326.57 g/mol

IUPAC Name

N-[2-(2-bromophenoxy)-5-chlorophenyl]formamide

InChI

InChI=1S/C13H9BrClNO2/c14-10-3-1-2-4-12(10)18-13-6-5-9(15)7-11(13)16-8-17/h1-8H,(H,16,17)

InChI Key

FOIKPEOZUGIBSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)NC=O)Br

Origin of Product

United States

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